molecular formula C20H16N2O2 B5817315 (2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone

(2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone

Cat. No.: B5817315
M. Wt: 316.4 g/mol
InChI Key: VMGGAACDBHAIPL-UHFFFAOYSA-N
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Description

(2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining a furan ring, a benzimidazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the furan ring and the phenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its pharmacological properties

Industry

In industry, this compound may be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxycyclohexyl phenyl ketone
  • 2,2-Dimethoxy-2-phenylacetophenone

Uniqueness

Compared to similar compounds, (2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone stands out due to its unique combination of a furan ring, a benzimidazole moiety, and a phenyl group. This structure provides distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-methyl-5-(1-methylbenzimidazol-2-yl)furan-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-13-15(19(23)14-8-4-3-5-9-14)12-18(24-13)20-21-16-10-6-7-11-17(16)22(20)2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGGAACDBHAIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=NC3=CC=CC=C3N2C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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